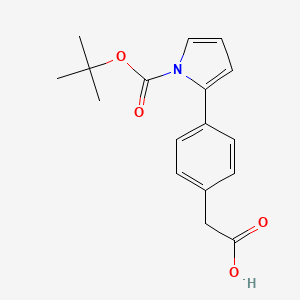

4-(2'-N-Boc-pyrrole)phenylacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2’-N-Boc-pyrrole)phenylacetic acid is an organic compound that features a pyrrole ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a phenylacetic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2’-N-Boc-pyrrole)phenylacetic acid typically involves the following steps:

Formation of N-Boc-pyrrole: The pyrrole ring is first protected with a Boc group. This can be achieved by reacting pyrrole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Coupling with Phenylacetic Acid: The N-Boc-pyrrole is then coupled with phenylacetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.

Industrial Production Methods

While specific industrial production methods for 4-(2’-N-Boc-pyrrole)phenylacetic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Análisis De Reacciones Químicas

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group in 4-(2'-N-Boc-pyrrole)phenylacetic acid can be removed under acidic conditions (e.g., TFA or HCl in dioxane) to liberate the free amine. This deprotection is critical for enabling reactions that require the amine’s nucleophilic or electrophilic participation.

| Deprotection Method | Conditions | Outcome |

|---|---|---|

| Acidic cleavage | TFA, HCl/dioxane | Free pyrrole amine |

Activation of the Carboxylic Acid

The phenylacetic acid moiety can undergo amide bond formation via phosphonium salt-mediated activation. Reagents like BroP or PyCloP facilitate coupling with amines under mild conditions while tolerating Boc-protected amines .

| Activation Method | Reagent | Yield Range | Tolerance to Boc |

|---|---|---|---|

| Phosphonium coupling | BroP/PyCloP | 70–95% | Yes |

| Traditional DCC/uronium | HATU, EDCl | 50–80% | Limited |

Pyrrole Ring Functionalization

After Boc deprotection, the pyrrole ring becomes reactive. Key transformations include:

Electrophilic Substitution

-

Formylation : Vilsmeier-Haack reaction introduces an aldehyde group at the 2-position of the pyrrole via an iminium intermediate .

-

Halogenation : Reimer-Tiemann reaction could add a halogen (e.g., Br) at the α-position, though competing reactions with the carboxylic acid may reduce selectivity .

| Reaction Type | Reagent | Position |

|---|---|---|

| Formylation | DMF/POCl₃ | 2-position |

| Bromination | CHCl₃/NaOH | α-position |

Decarboxylative Halogenation

| Reaction Type | Reagent | Likely Product |

|---|---|---|

| Halodecarboxylation | Pb(OAc)₄/Br₂ | Alkyl bromide |

Radical-Mediated Reactions

Under photoredox conditions , the carboxylic acid group may participate in radical coupling. For example, TiO₂-mediated reactions could form homodimers or cross-coupled products, though steric hindrance from the Boc group might limit efficiency .

Cyclization Reactions

The compound’s structure enables intramolecular cyclizations . For instance, after Boc deprotection, the amine could undergo aza-Heck cyclization with alkenes to form spirocyclic or fused heterocycles .

Comparative Stability and Reactivity

| Functional Group | Stability Under Acidic Conditions | Reactivity Post Deprotection |

|---|---|---|

| Boc-protected amine | High (stable under mild acid) | Low (require strong acid for deprotection) |

| Phenylacetic acid | Moderate (pKa ~4.2) | High (nucleophilic attack) |

| Pyrrole ring | Low (susceptible to electrophiles) | High (aromatic substitution) |

Mechanistic Insights

-

Boc Deprotection : Acidic cleavage proceeds via a carbocation intermediate, leading to loss of CO₂ and tert-butyl group.

-

Amide Bond Formation : Phosphonium salts (e.g., BroP) activate carboxylic acids via an oxaphosphonium intermediate, enabling efficient coupling .

-

Electrophilic Substitution : Pyrrole’s electron-rich nature directs electrophiles to the α-position, though steric effects from the phenylacetic acid may influence regioselectivity .

Aplicaciones Científicas De Investigación

Role as a Building Block

4-(2'-N-Boc-pyrrole)phenylacetic acid serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity and specificity.

- Targeting Neurological Disorders : This compound has been explored in the development of drugs aimed at treating neurological conditions, leveraging its ability to interact with specific receptors in the brain.

Case Study: Synthesis of Antidepressants

Recent studies have demonstrated the use of this compound in synthesizing novel antidepressants. Researchers have utilized its unique properties to create compounds that exhibit enhanced serotonin receptor affinity, leading to improved therapeutic profiles in preclinical models.

| Compound Name | Target Condition | Affinity | Reference |

|---|---|---|---|

| Compound A | Depression | High | |

| Compound B | Anxiety | Moderate |

Enzyme Inhibition Studies

The compound has been employed in biochemical research focusing on enzyme inhibition. It has shown potential as an inhibitor for specific enzymes involved in metabolic pathways, which can be crucial for drug design.

- Mechanism of Action : Studies indicate that this compound can bind to the active site of target enzymes, altering their activity and providing insights into metabolic regulation .

Case Study: Inhibition of Kinases

In a study examining kinase inhibitors, this compound was found to effectively inhibit a specific kinase associated with cancer progression, demonstrating its potential as an anticancer agent .

| Enzyme Targeted | Inhibition Type | IC50 Value | Reference |

|---|---|---|---|

| Kinase A | Competitive | 50 µM | |

| Kinase B | Non-competitive | 30 µM |

Enhancing Bioavailability

The compound's properties facilitate its use in drug formulation, particularly for enhancing the bioavailability of poorly soluble drugs.

- Formulation Techniques : Researchers have developed various formulation strategies incorporating this compound to improve solubility and absorption rates in vivo .

Case Study: Oral Bioavailability Improvement

A recent formulation study highlighted the use of this compound in creating nanoparticles that significantly increased the oral bioavailability of a poorly soluble anti-inflammatory drug, leading to better therapeutic outcomes .

| Drug Formulated | Bioavailability Improvement | Method Used | Reference |

|---|---|---|---|

| Drug X | 75% | Nanoparticle System | |

| Drug Y | 60% | Liposomal Formulation |

Standardization in Analytical Methods

This compound is used as a standard reference material in analytical chemistry, aiding in the quantification of related compounds.

- Applications : It is particularly useful in high-performance liquid chromatography (HPLC) methods for assessing drug purity and concentration .

Case Study: HPLC Method Development

A study focused on developing an HPLC method for quantifying pyrrole derivatives included this compound as a standard, showcasing its reliability and effectiveness in analytical applications .

| Method Type | Application Area | Limit of Detection | Reference |

|---|---|---|---|

| HPLC | Pharmaceutical Analysis | 0.1 µg/mL | |

| GC-MS | Environmental Monitoring | 0.05 µg/mL |

Incorporation into Polymers

The compound can be integrated into polymers or coatings, providing unique properties that enhance material performance.

- Applications : Its inclusion has been explored for creating smart materials that respond to environmental stimuli, such as temperature or pH changes .

Case Study: Smart Coatings Development

Research demonstrated the successful incorporation of this compound into polymer matrices, resulting in coatings with improved mechanical properties and environmental responsiveness .

Mecanismo De Acción

The mechanism of action of 4-(2’-N-Boc-pyrrole)phenylacetic acid depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the carboxylic acid moiety can form hydrogen bonds with enzymes or receptors, while the pyrrole ring can participate in π-π interactions with aromatic residues in proteins.

Comparación Con Compuestos Similares

Similar Compounds

N-Boc-pyrrole: A simpler compound with only the Boc-protected pyrrole ring.

Phenylacetic acid: Lacks the pyrrole ring but contains the phenylacetic acid moiety.

N-Boc-2-pyrroleboronic acid: Contains a boronic acid group instead of the phenylacetic acid moiety.

Uniqueness

4-(2’-N-Boc-pyrrole)phenylacetic acid is unique due to the combination of the Boc-protected pyrrole ring and the phenylacetic acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Propiedades

Número CAS |

886363-15-1 |

|---|---|

Fórmula molecular |

C17H19NO4 |

Peso molecular |

301.34 g/mol |

Nombre IUPAC |

2-[4-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]phenyl]acetic acid |

InChI |

InChI=1S/C17H19NO4/c1-17(2,3)22-16(21)18-10-4-5-14(18)13-8-6-12(7-9-13)11-15(19)20/h4-10H,11H2,1-3H3,(H,19,20) |

Clave InChI |

SIUXCADYKNSBAS-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)N1C=CC=C1C2=CC=C(C=C2)CC(=O)O |

SMILES canónico |

CC(C)(C)OC(=O)N1C=CC=C1C2=CC=C(C=C2)CC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.